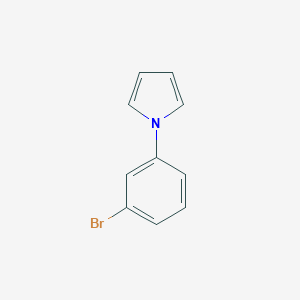

1-(3-bromophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUXOIBRUWVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349072 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107302-22-7 | |

| Record name | 1-(3-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenyl 1h Pyrrole and Its Derivatives

Classical and Contemporary Approaches to N-Arylpyrrole Synthesis

Traditional methods for constructing the N-arylpyrrole framework often involve the formation of the pyrrole (B145914) ring from acyclic precursors. These methods, while foundational, sometimes face limitations such as harsh reaction conditions and limited substrate scope.

Modified Clauson-Kaas Reaction Strategies for N-(Bromophenyl)pyrroles

The Clauson-Kaas reaction is a well-established method for synthesizing N-substituted pyrroles. rsc.org It involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720), which serves as a 1,4-dicarbonyl equivalent. rsc.org The reaction proceeds via an acid-catalyzed cyclization. rsc.org

For the synthesis of N-(bromophenyl)pyrroles, such as 1-(3-bromophenyl)-1H-pyrrole, a modified Clauson-Kaas procedure is often employed. arkat-usa.orgumich.edu This typically involves reacting 3-bromoaniline (B18343) with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst like glacial acetic acid at elevated temperatures. rsc.orgvulcanchem.com While effective, this method can suffer from drawbacks such as high temperatures leading to product decomposition and low yields. rsc.org To mitigate these issues, various modifications have been introduced, including the use of different catalysts like phosphorus pentoxide, montmorillonite (B579905) K-10, and various metal salts (e.g., cerium(III) chloride, bismuth nitrate). beilstein-journals.orgrsc.org Microwave irradiation has also been utilized to improve reaction efficiency. rsc.org

Table 1: Examples of Modified Clauson-Kaas Reactions for N-Arylpyrrole Synthesis

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline (B143363) | Glacial Acetic Acid | Glacial Acetic Acid | 118 | - | rsc.org |

| Various Aromatic Amines | Phosphorus Pentoxide | Toluene (B28343) | 110 | 46-100 | beilstein-journals.org |

| Various Aromatic Amines | Bismuth Nitrate | - | - | - | beilstein-journals.org |

| 4-Bromoaniline | - | Glacial Acetic Acid | 120 | 36-81 | vulcanchem.com |

Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole ring through cyclization reactions is a cornerstone of pyrrole synthesis. tandfonline.com The Paal-Knorr synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comresearchgate.net This method is widely applicable due to the variety of accessible 1,4-dicarbonyl precursors and amine substrates. alfa-chemistry.com The reaction mechanism involves the formation of a di-imine intermediate, followed by cyclization and dehydration. alfa-chemistry.com

Recent advancements have focused on developing milder and more efficient cyclization conditions. For instance, organocatalytic asymmetric Paal-Knorr reactions have been developed for the synthesis of axially chiral N-arylpyrroles with high yields and enantioselectivities. encyclopedia.pubmdpi.com These reactions often utilize chiral phosphoric acids as catalysts. encyclopedia.pubmdpi.com Additionally, free-radical cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts offers a route to complex fused pyrrole systems. beilstein-journals.org

Bromination of Phenylpyrrole Precursors

An alternative strategy to obtain this compound is through the direct bromination of a 1-phenyl-1H-pyrrole precursor. The regioselectivity of this electrophilic substitution is highly dependent on the brominating agent and reaction conditions.

Using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) typically results in the formation of 2-bromopyrroles with high regiospecificity. lookchem.com In contrast, using elemental bromine can lead to the formation of the thermodynamically more stable 3-bromopyrroles, as the initially formed 2-bromo isomer can isomerize in the presence of hydrogen bromide. lookchem.com For more controlled and regioselective bromination, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) have been employed, offering mild conditions and high yields for the para-bromination of activated aromatic rings. organic-chemistry.org The bromination of pyrrole derivatives bearing carbonyl groups has also been studied, with reagents like tetrabutylammonium (B224687) tribromide showing high selectivity for the 5-position. researchgate.net

Advanced Synthetic Protocols for the Construction of this compound Scaffolds

Modern synthetic chemistry has introduced powerful tools for the construction of C-N bonds, which are central to the synthesis of N-arylpyrroles. These methods often offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical approaches.

Transition-Metal Catalyzed Routes for N-Arylation

Transition-metal catalysis, particularly with copper and palladium, has revolutionized the synthesis of N-aryl heterocycles. dntb.gov.uamdpi.com The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-N bonds between an aryl halide and a nitrogen-containing nucleophile, such as pyrrole. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of highly efficient copper-catalyzed N-arylation procedures that operate under much milder conditions. nih.govmdpi.com These systems often employ a copper(I) salt, such as CuI, in combination with a ligand. thieme-connect.comorganic-chemistry.org A variety of ligands, including amino acids like L-proline and diamines like trans-1,2-cyclohexanediamine, have been shown to promote the coupling of aryl halides with pyrroles and other N-heterocycles at significantly lower temperatures. thieme-connect.comorganic-chemistry.org These improved catalyst systems are compatible with a wide range of aryl bromides and iodides. nih.gov

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, also provide an effective route to N-arylpyrroles. While not explicitly detailed for this compound in the provided context, these reactions are a major tool in contemporary organic synthesis for C-N bond formation.

Table 2: Examples of Transition-Metal Catalyzed N-Arylation of Pyrrole

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | CuI / L-proline | K2CO3 | DMSO | 90 | High | thieme-connect.com |

| Aryl Iodides | CuI / Schiff base | - | - | 50-82 | High | nih.gov |

| Aryl Halides | CuI / trans-1,2-cyclohexanediamine | K3PO4, K2CO3, or Cs2CO3 | - | Room Temp to Moderate | High | organic-chemistry.org |

| Iodobenzene | CuO hollow nanospheres | - | Toluene | 180 | 81 (conversion) | mdpi.com |

Multicomponent Reaction (MCR) Approaches to Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. acs.orgresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. orientjchem.orgtaylorandfrancis.com

Several MCRs have been developed for the synthesis of highly substituted pyrroles. The Hantzsch pyrrole synthesis is a classic MCR that involves the reaction of a β-ketoester, an α-haloketone, and an amine or ammonia. researchgate.nettaylorandfrancis.comyoutube.com This method can be adapted to produce a wide variety of pyrrole derivatives. youtube.com

More contemporary MCRs for pyrrole synthesis often involve a tandem sequence of reactions. For example, a one-pot synthesis can combine a Stetter reaction or a sila-Stetter reaction to generate a 1,4-dicarbonyl intermediate in situ, which then undergoes a Paal-Knorr cyclization with an amine. tandfonline.comacs.orgresearchgate.net Another approach involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and an in situ generated imine, followed by an oxidative aromatization step to yield N-arylpyrrole-3-carbaldehydes. nih.govrsc.org Silver-catalyzed 1,3-dipolar cycloaddition followed by oxidative dehydrogenative aromatization also provides a route to highly substituted pyrroles. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-1H-pyrrole |

| 2,5-dimethoxytetrahydrofuran |

| 3-bromoaniline |

| N-bromosuccinimide |

| N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide |

| poly(N-bromobenzene-1,3-disulfonylamide) |

| tetrabutylammonium tribromide |

| L-proline |

| trans-1,2-cyclohexanediamine |

| 1-phenyl-1H-pyrrole-3-carbaldehyde |

| succinaldehyde |

| 1-(2-bromophenyl)-1H-pyrrole |

| 1-(2,6-dibromophenyl)-1H-pyrrole |

| 1-(4-bromophenyl)-2-phenyl-1H-pyrrole |

| 4-bromoaniline |

| 1-(4-bromophenyl)-1H-pyrrole |

| 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole |

| 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid |

| 3-bromo-1-phenyl-1H-pyrrole-2,5-dione |

| N-phenylmaleimide |

| 1-methyl-1H-pyrrole |

| 1-benzyl-1H-pyrrole |

| 2-bromopyrrole |

| 3-bromopyrrole |

| 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone |

| 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone |

| 4-(1H-pyrrol-1-yl)phenol |

| 1-(4-methoxyphenyl)-1H-pyrrole |

| 1,1'-benzene-1,4-diylbis(1H-pyrrole) |

| 1,1'-biphenyl-4,4'-diylbis(1H-pyrrole) |

| 1-[4-(thiophen-2-yl)phenyl]-1H-pyrrole |

| 1,1'-(bithiophen-5,5''-diyldibenzene-4,1-diyl)bis(1H-pyrrole) |

| (R)-3-aminohexanoic ethyl ester |

| N-phenyl β-amino acid |

| N-allyl-p-anisidine |

| 4-iodoanisole |

| 2-oxo-2H-chromene-3-carbaldehyde |

| methyl 4-benzoyl-3-(4-bromophenyl)-1H-pyrrole-2-carboxylate |

| tert-butyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate |

| 2-(2-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde |

| p-nitrophenyl phenyl ether |

| 4-chloronitrobenzene |

Organocatalytic Synthesis of Bromophenylpyrrole Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a more environmentally friendly and cost-effective alternative to traditional metal-based catalysts. rsc.orgresearchgate.net These small organic molecules can effectively catalyze a wide range of reactions with high efficiency and selectivity. nih.gov

Several organocatalytic methods have been developed for the synthesis of pyrrole derivatives, which can be adapted for the preparation of bromophenylpyrrole systems. rsc.orgresearchgate.net These approaches often involve the reaction of dicarbonyl compounds with amines. researchgate.net For instance, the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be facilitated by organocatalysts. researchgate.netrsc.org

One notable example is the use of vitamin B1 (thiamine hydrochloride) as a catalyst for the Paal-Knorr synthesis in ethanol (B145695) at room temperature. researchgate.net Another approach utilizes a combination of choline (B1196258) chloride and urea (B33335) as a deep eutectic solvent and catalyst system for the reaction of 1,4-diones with amines at elevated temperatures. rsc.org This method is considered environmentally friendly. rsc.org Chiral phosphoric acids, sometimes in combination with a Lewis acid like Fe(OTf)3, have been employed to synthesize axially chiral arylpyrroles with high enantioselectivity. rsc.org

The use of organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be effective in the synthesis of substituted pyrroles in an aqueous medium. scirp.org For example, the three-component reaction of a phenacyl bromide, pentane-2,4-dione, and an amine, including bromo-substituted anilines, proceeds efficiently in water at 60°C with a catalytic amount of DABCO to yield functionalized pyrroles. scirp.org Specifically, the synthesis of 1-(1-(2-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone and 1-(1-(4-bromophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has been reported using this method. scirp.org

A plausible mechanism for the DABCO-catalyzed reaction involves the initial formation of an unsaturated amino ketone from the dione (B5365651) and the amine. scirp.org Concurrently, DABCO reacts with the phenacyl bromide to form a quaternary salt, which then reacts with the amino ketone intermediate to eventually form the pyrrole ring. scirp.org

Interactive Table: Organocatalytic Synthesis of Bromophenylpyrrole Derivatives

| Amine | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoaniline | DABCO | Water | 60 | High | scirp.org |

| 4-Bromoaniline | DABCO | Water | 60 | High | scirp.org |

| Substituted aromatic amines | Vitamin B1 | Ethanol | Room Temp | - | researchgate.net |

| Various amines | Choline chloride/urea | - | 80 | 56-99 | rsc.org |

Deoxygenation Reactions for Pyrrole Formation

Deoxygenation reactions provide another synthetic route to pyrroles, often starting from readily available precursors like succinimides or γ-hydroxylactams. frontiersin.orgrsc.org Lawesson's reagent has proven to be a particularly effective reagent for this transformation, promoting the deoxygenation of these starting materials to form substituted pyrroles in moderate to good yields. frontiersin.orgrsc.org

This method is characterized by its simple operation, broad substrate scope, and good tolerance for various functional groups. rsc.orgrsc.org The reaction is typically carried out in a solvent like toluene at elevated temperatures. frontiersin.org For instance, the deoxygenation of N-phenyl succinimide (B58015) using Lawesson's reagent in toluene at 130°C for 24 hours can produce the corresponding pyrrole. frontiersin.org This strategy has been successfully applied to synthesize a variety of substituted pyrroles, demonstrating its robustness. rsc.orgrsc.org

The proposed mechanism for the deoxygenation of succinimides involves a sequence of thiolation, isomerization, and desulfuration steps to form an intermediate that ultimately yields the pyrrole product. rsc.org

Another deoxygenation approach involves the reaction of pyrrole-2,3-diones with tris(diethylamino)phosphine. researchgate.net This reaction selectively deoxygenates the C3-carbonyl group to form 3,3'-bipyrrolylidene-2,2'-dione derivatives. researchgate.net

Interactive Table: Deoxygenation Reactions for Pyrrole Synthesis

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| N-phenyl succinimide | Lawesson's reagent | Toluene | 130 | N-phenyl pyrrole | frontiersin.org |

| γ-hydroxylactams | Lawesson's reagent | Toluene | 110 | Substituted pyrroles | frontiersin.org |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact and promote sustainability. semanticscholar.orgcore.ac.uk These principles focus on aspects such as atom economy, the use of safer solvents and catalysts, energy efficiency, and waste reduction. athensjournals.gracs.org

In the context of synthesizing this compound, several approaches align with green chemistry principles. The use of water as a solvent in the DABCO-catalyzed synthesis of pyrrole derivatives is a prime example of employing a safer and more environmentally benign reaction medium. scirp.org This method avoids the use of volatile and often toxic organic solvents. scirp.org

The Clauson-Kaas reaction, a variation of the Paal-Knorr synthesis, provides a direct route to N-substituted pyrroles. rsc.org The synthesis of 1-(4-bromophenyl)-1H-pyrrole has been described using this method by reacting 4-bromoaniline with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. rsc.org While acetic acid is used, the procedure is straightforward and can also be performed using microwave irradiation, which can lead to shorter reaction times and increased energy efficiency, a key principle of green chemistry. rsc.orgrsc.org

Furthermore, the development of organocatalytic methods contributes to greener synthesis by replacing potentially toxic and expensive heavy metal catalysts. researchgate.netrsc.org Catalysts like vitamin B1 and urea are non-toxic, readily available, and can often be used in mild reaction conditions. researchgate.netrsc.org The pursuit of high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is another central tenet of green chemistry. acs.org Multicomponent reactions, which are often employed in pyrrole synthesis, are inherently more atom-economical as they combine multiple starting materials in a single step. sharif.edu

The principles of designing less hazardous chemical syntheses also guide the selection of reagents and reaction pathways to minimize toxicity to humans and the environment. skpharmteco.com By choosing starting materials and catalysts with lower toxicity profiles and designing reactions that produce minimal waste, the synthesis of compounds like this compound can be made more sustainable.

Chemical Reactivity and Functionalization of 1 3 Bromophenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring and Bromophenyl Moiety

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. pearson.comlibretexts.org The nitrogen atom's lone pair is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene (B151609). pearson.com Consequently, electrophilic substitution reactions on the pyrrole moiety of 1-(3-bromophenyl)-1H-pyrrole occur readily, typically under mild conditions. pearson.com Due to the resonance stabilization of the intermediate carbocation (the sigma complex), substitution is strongly favored at the C2 and C5 positions (alpha to the nitrogen). pearson.comuop.edu.pk Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, and acylation. uop.edu.pk For instance, pyrrole can be nitrated using a mild reagent like nitric acid in acetic anhydride. uop.edu.pk

In contrast, the bromophenyl moiety is generally less reactive towards electrophilic substitution. The bromine atom is an electron-withdrawing group via induction and a deactivating director. The pyrrole ring, attached via its nitrogen, acts as an ortho-para director. The combined influence of these groups makes electrophilic attack on the bromophenyl ring more challenging and less common compared to reactions on the pyrrole ring or cross-coupling at the bromine site.

Nucleophilic Addition Reactions Involving the Pyrrole Nitrogen

The nitrogen atom in the pyrrole ring of this compound exhibits very low basicity and nucleophilicity. libretexts.org This is a direct consequence of the involvement of the nitrogen's lone pair of electrons in the aromatic sextet, which is essential for the ring's aromaticity. libretexts.org Protonation or nucleophilic addition directly onto the nitrogen atom would disrupt this stable aromatic system, and therefore, such reactions are energetically unfavorable. libretexts.org

Instead of acting as a nucleophile or base, the N-H proton of a pyrrole ring is weakly acidic. Pyrrole can react with strong bases like potassium hydroxide (B78521) or Grignard reagents to form the corresponding potassium salt or a magnesium halide salt, respectively. uop.edu.pk This deprotonation makes the nitrogen atom available for subsequent reactions with electrophiles, although in the case of this compound, the nitrogen is already substituted. The key takeaway is that the pyrrole nitrogen is not a site for nucleophilic addition but rather its lone pair contributes to the high nucleophilicity of the ring carbons. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nobelprize.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. This compound can be effectively coupled with various aryl- or vinylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used due to its tolerance of a broad range of functional groups and the generally low toxicity of the boron-containing reagents. libretexts.orgresearchgate.net The synthesis of this compound is often a step towards its use in Suzuki-Miyaura reactions to build more complex biaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 1-(biphenyl-3-yl)-1H-pyrrole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 1-(4'-methoxybiphenyl-3-yl)-1H-pyrrole |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 1-(3-(thiophen-2-yl)phenyl)-1H-pyrrole |

| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene | 1-(3-vinylphenyl)-1H-pyrrole |

This table presents typical reaction conditions based on established Suzuki-Miyaura protocols. researchgate.netmdpi.comsci-hub.st

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, creating arylalkynes and conjugated enynes. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. organic-chemistry.orgwikipedia.org this compound serves as the aryl halide component, reacting with various terminal alkynes to produce 1-(3-(alkynyl)phenyl)-1H-pyrroles. These products are valuable intermediates in the synthesis of pharmaceuticals and organic materials. libretexts.orgwikipedia.org

Table 2: Representative Sonogashira Coupling Reactions

| Coupling Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 1-(3-(phenylethynyl)phenyl)-1H-pyrrole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | 1-(3-((trimethylsilyl)ethynyl)phenyl)-1H-pyrrole |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | 3-(3-(1H-pyrrol-1-yl)phenyl)prop-2-yn-1-ol |

| 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | CuI | Pyrrolidine | 1-((3-(1H-pyrrol-1-yl)phenyl)ethynyl)cyclohexan-1-ol |

This table illustrates potential transformations based on standard Sonogashira reaction protocols. organic-chemistry.orgnih.govrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org It allows for the arylation of primary and secondary amines using aryl halides. organic-chemistry.orgacs.org this compound can be coupled with a wide array of amines, including anilines, cyclic amines, and primary alkylamines, to synthesize N-aryl amine derivatives. The choice of phosphine (B1218219) ligand (e.g., BINAP, DavePhos) is critical for the success and efficiency of the reaction. cyberleninka.ruresearchgate.net

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | N-phenyl-3-(1H-pyrrol-1-yl)aniline |

| Piperidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 1-(3-(piperidin-1-yl)phenyl)-1H-pyrrole |

| Benzophenone imine | (Cy₂t-BuP)₂PdHBr | Cs₂CO₃ | Toluene | N-(3-(1H-pyrrol-1-yl)phenyl)diphenylmethanimine |

| Morpholine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | THF | 4-(3-(1H-pyrrol-1-yl)phenyl)morpholine |

This table shows examples of C-N bond formation based on established Buchwald-Hartwig amination methods. cyberleninka.ruresearchgate.netresearchgate.net

The Stille coupling reaction involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium(0). arkat-usa.org This method is highly versatile for creating C-C bonds. The 1-(4-bromophenyl)-1H-pyrrole isomer, a close analogue of the target molecule, has been successfully used in Stille reactions to synthesize new thiophene-N-phenylpyrrole derivatives. arkat-usa.orgumich.edu By analogy, this compound can react with various organotin compounds, such as arylstannanes, vinylstannanes, and alkynylstannanes, to yield the corresponding coupled products. vulcanchem.com

Table 4: Representative Stille Coupling Reactions

| Organostannane Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Phenyltrimethylstannane | Pd(PPh₃)₂Cl₂ | DMF | 1-(biphenyl-3-yl)-1H-pyrrole |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂ | DMF | 1-(3-(thiophen-2-yl)phenyl)-1H-pyrrole |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 1-(3-vinylphenyl)-1H-pyrrole |

| (Phenylethynyl)tributylstannane | PdCl₂(PPh₃)₂ | Dioxane | 1-(3-(phenylethynyl)phenyl)-1H-pyrrole |

This table provides examples of potential Stille coupling reactions based on protocols for similar aryl bromides. arkat-usa.orgvulcanchem.com

Direct Arylation and Other Cross-Coupling Methods

Direct arylation represents a powerful and atom-economical method for forming carbon-carbon bonds, and this compound is a viable substrate for such transformations. researchgate.net These reactions typically involve the palladium-catalyzed coupling of a C-H bond in one aromatic system with a carbon-halogen bond in another. researchgate.net In the context of this compound, the pyrrole ring can undergo direct arylation at its C2 and C5 positions, which are activated for electrophilic substitution.

Research has demonstrated the successful use of palladium catalysts, often without the need for phosphine ligands, to couple various heteroarenes with aryl halides. researchgate.net For instance, palladium(II) acetate (B1210297) has been effectively employed in the direct arylation of heterocycles like thiazoles, thiophenes, furans, and pyrroles. researchgate.net This suggests that this compound can act as the arylating agent, with the bromine atom serving as the leaving group in a cross-coupling reaction.

Furthermore, the bromophenyl moiety of the molecule can participate in a range of other cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. cymitquimica.coma2bchem.com Common examples include the Suzuki-Miyaura, Stille, and copper-catalyzed coupling reactions. arkat-usa.orgresearchgate.net In a Suzuki-Miyaura reaction, the bromo group can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl structures. Similarly, in a Stille coupling, the bromo group can react with an organotin compound, also catalyzed by palladium.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide another avenue for functionalization. researchgate.net These reactions are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds, allowing for the introduction of amines, amides, or alkoxides at the 3-position of the phenyl ring. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

The following table summarizes some of the key cross-coupling reactions applicable to this compound:

| Reaction Type | Reactant | Catalyst | Typical Product |

| Direct Arylation | Heteroarene | Pd(OAc)₂ | 2- or 5-Aryl-1-(3-bromophenyl)-1H-pyrrole |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst | 1-(Biphenyl-3-yl)-1H-pyrrole derivative |

| Stille Coupling | Organostannane | Pd catalyst | Aryl- or alkyl-substituted phenylpyrrole |

| Ullmann Condensation | Amine/Amide | Cu salt | 1-(3-Aminophenyl)-1H-pyrrole derivative |

Derivatization Strategies for Structural Modification of this compound

The dual reactivity of this compound allows for a wide array of derivatization strategies, enabling the synthesis of a diverse library of compounds with tailored properties. These strategies can be broadly categorized into modifications of the pyrrole ring and functionalization of the bromophenyl moiety.

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, primarily at the C2 and C5 positions. A variety of functional groups can be introduced onto the pyrrole ring through these reactions.

For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, can be adapted to introduce substituents during the ring-forming step. researchgate.net However, for pre-formed this compound, electrophilic substitution is the more common approach. Acylation reactions, using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, can introduce acyl groups. Nitration and halogenation can also be achieved under controlled conditions to yield the corresponding substituted pyrroles.

Furthermore, the pyrrole ring can be involved in cycloaddition reactions, although this is less common. More significantly, the C-H bonds of the pyrrole can be activated for direct functionalization, as discussed in the previous section, allowing for the introduction of aryl or other groups.

The following table provides examples of reactions to introduce substituents on the pyrrole ring:

| Reaction Type | Reagent | Position of Substitution | Product |

| Acylation | Acyl chloride/Lewis acid | C2/C5 | 2-Acyl-1-(3-bromophenyl)-1H-pyrrole |

| Nitration | Nitrating agent | C2/C5 | 1-(3-Bromophenyl)-2-nitro-1H-pyrrole |

| Halogenation | Halogenating agent | C2/C5 | 1-(3-Bromophenyl)-2-halo-1H-pyrrole |

| Direct Arylation | Aryl halide/Pd catalyst | C2/C5 | 2-Aryl-1-(3-bromophenyl)-1H-pyrrole |

The bromine atom on the phenyl ring is the primary site for functionalization of this part of the molecule. researchgate.net As previously mentioned, it readily participates in a variety of palladium- and copper-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of substituents, including alkyl, aryl, vinyl, and alkynyl groups, as well as various heteroatomic functionalities.

The Suzuki-Miyaura coupling is a particularly powerful tool for creating biaryl systems by coupling the bromophenyl group with a boronic acid. The Stille coupling offers an alternative for forming carbon-carbon bonds with organotin reagents. The Heck reaction can be used to introduce alkenyl groups, while the Sonogashira coupling allows for the attachment of terminal alkynes.

Copper-catalyzed reactions, such as the Ullmann condensation, are well-suited for forming C-N and C-O bonds. researchgate.net This enables the introduction of amines, amides, and ethers at the 3-position of the phenyl ring, significantly expanding the chemical space accessible from this compound. researchgate.net

The following table illustrates some of the key functionalization reactions of the bromophenyl moiety:

| Reaction Type | Reagent | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst | Biaryl derivative |

| Stille Coupling | Organostannane | Pd catalyst | Aryl/Alkyl substituted derivative |

| Heck Reaction | Alkene | Pd catalyst | Alkenyl substituted derivative |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Alkynyl substituted derivative |

| Ullmann Condensation | Amine/Alcohol | Cu catalyst | Amine/Ether derivative |

Structural Elucidation and Spectroscopic Characterization of 1 3 Bromophenyl 1h Pyrrole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

For 1-(3-bromophenyl)-1H-pyrrole , the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the pyrrole (B145914) and the 3-bromophenyl rings. rsc.org The protons on the pyrrole ring appear as two distinct triplets. The protons at the C2 and C5 positions (α-protons) are electronically equivalent and resonate at approximately 7.05 ppm, while the protons at the C3 and C4 positions (β-protons) are also equivalent to each other and appear at around 6.34 ppm. rsc.org Both signals typically exhibit a triplet splitting pattern due to coupling with their adjacent pyrrole protons. rsc.org

The aromatic protons of the 3-bromophenyl group present a more complex pattern. The proton at the C2 position of the phenyl ring often appears as a triplet at approximately 7.54 ppm. rsc.org The remaining three protons on the bromophenyl ring resonate in the range of 7.22 to 7.38 ppm as a multiplet, reflecting their different chemical environments and coupling interactions. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Pyrrole H-2, H-5 | 7.05 | t | 2.2 | rsc.org |

| Pyrrole H-3, H-4 | 6.34 | t | 2.2 | rsc.org |

| Phenyl H-2' | 7.54 | t | 1.9 | rsc.org |

| Phenyl H-4', H-5', H-6' | 7.22-7.38 | m | - | rsc.org |

Note: Data recorded in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions.

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of This compound , distinct signals are observed for each unique carbon atom.

The carbon atoms of the pyrrole ring show characteristic chemical shifts. The α-carbons (C2 and C5) are typically found further downfield compared to the β-carbons (C3 and C4), a common feature in pyrrole systems. For instance, in a related compound, 1-phenyl-1H-pyrrole, the α-carbons resonate at approximately 119.3 ppm, while the β-carbons appear at 110.4 ppm. rsc.org

The carbons of the 3-bromophenyl ring also have distinct resonances. The carbon atom directly bonded to the bromine (C3') is significantly influenced by the halogen's electronegativity and deshielding effects. The other aromatic carbons appear at chemical shifts typical for substituted benzene (B151609) rings. The carbon attached to the pyrrole nitrogen (C1') is also clearly identifiable. For 1-phenyl-1H-pyrrole, this carbon appears at 140.8 ppm. rsc.org Precise assignments for this compound require specific spectral data, but the patterns are expected to be analogous.

Table 2: Representative ¹³C NMR Chemical Shifts for N-Aryl Pyrrole Scaffolds.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyrrole C-2, C-5 | 119-122 | rsc.org |

| Pyrrole C-3, C-4 | 109-111 | rsc.org |

| Phenyl C-1' | 140-141 | rsc.org |

| Phenyl C-Br | (Varies) | |

| Other Phenyl Carbons | 120-130 | rsc.org |

Note: These are representative values based on 1-phenyl-1H-pyrrole and are intended to illustrate the expected regions for the resonances of this compound.

2D NMR Techniques for Structural Confirmation

COSY spectra establish proton-proton (¹H-¹H) coupling relationships. emerypharma.com For this compound, a COSY experiment would show cross-peaks connecting the α-protons (H2/H5) with the β-protons (H3/H4) of the pyrrole ring, confirming their adjacency. It would also reveal the coupling network within the 3-bromophenyl ring. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). emerypharma.com This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal at ~7.05 ppm would correlate with the ¹³C signal of the α-carbons. emerypharma.com

HMBC spectra show correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the pyrrole α-protons and the C1' carbon of the phenyl ring, confirming the N-phenyl linkage. emerypharma.com

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis of this compound and Analogs

The crystal structure of a molecule is described by its unit cell parameters and space group. For a derivative, ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene, the crystal system was determined to be monoclinic with a P2₁/c space group. researchgate.net While specific data for the parent this compound is not detailed in the provided results, analysis of its analogs provides significant insight.

In the crystal structure of related N-aryl pyrroles, the pyrrole ring itself is generally planar, as expected for an aromatic system. researchgate.netiucr.org The bond lengths and angles within the pyrrole and phenyl rings typically fall within standard ranges for sp²-hybridized atoms. The carbon-bromine bond length is a key parameter that can be precisely measured.

Table 3: Representative Crystallographic Data for a Bromophenyl-Pyrrole Derivative.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.6736(9) | researchgate.net |

| b (Å) | 9.5595(6) | researchgate.net |

| c (Å) | 12.7860(7) | researchgate.net |

| β (°) | 105.579(2) | researchgate.net |

Note: Data is for ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene, an analog of the title compound.

Conformational Analysis and Intermolecular Interactions

A critical aspect of the solid-state structure is the relative orientation of the pyrrole and bromophenyl rings. The dihedral angle between the planes of these two rings is a key conformational parameter. In many N-aryl pyrrole derivatives, the rings are not coplanar but are twisted relative to each other. For example, in one complex derivative containing a 4-bromophenyl ring and a pyrrole ring, the dihedral angle between them was found to be 48.05 (12)°. iucr.org This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the α-hydrogens of the pyrrole ring.

The packing of molecules in the crystal lattice is governed by intermolecular interactions. In brominated organic compounds, halogen bonding (C-Br···X, where X is a halogen or other electronegative atom) can be a significant directional interaction. Other important forces include hydrogen bonds (e.g., C-H···π interactions, where a C-H bond points towards the face of an aromatic ring) and π-π stacking interactions between aromatic rings. iucr.orgiucr.org These non-covalent forces dictate the supramolecular architecture and influence the material's physical properties. For instance, in the crystal structure of ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene, the packing is stabilized by a network of intermolecular forces that create a well-defined three-dimensional structure. researchgate.net

Hirshfeld Surface Analysis of Packing Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution between neighboring molecules, providing insights into the forces that govern crystal packing.

For brominated organic compounds, Hirshfeld surface analysis often reveals the significance of various intermolecular contacts. scirp.orgscirp.org In the crystal structures of related bromo-substituted compounds, the most prominent interactions are typically H···H contacts, which can account for a significant percentage of the total interactions on the Hirshfeld surface. iucr.orgnih.gov For instance, in one study of a bromo-substituted tetrahydroquinoline derivative, H···H interactions constituted 36.9% of the surface contacts. iucr.org

Other significant interactions for brominated compounds include Br···H/H···Br and C···H/H···C contacts. iucr.orgnih.gov The Br···H contacts are a form of halogen bonding, which, along with hydrogen bonds, can play a crucial role in the formation of the supramolecular architecture. scirp.orgiucr.org The C···H/H···C interactions often correspond to C-H···π bonds, which further stabilize the crystal packing. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots show distinct spikes and patterns that correspond to specific close contacts between atoms. For example, the presence of strong hydrogen bonds would be indicated by characteristic features on the fingerprint plot. scirp.orgscirp.org In the absence of strong hydrogen bond donors or acceptors in this compound, the packing is likely dominated by van der Waals forces and weaker C-H···π and halogen bonding interactions. scirp.org

The analysis of similar structures indicates that interactions involving the bromine atom and the aromatic rings are key to understanding the solid-state structure of this compound. scirp.orgscirp.orgiucr.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The vibrational spectra of this compound can be interpreted by comparison with related compounds like 1-phenylpyrrole (B1663985) and other substituted pyrroles. orientjchem.orgsemanticscholar.org The key vibrational modes are associated with the phenyl ring, the pyrrole ring, and the C-Br bond.

Aromatic C-H Stretching: The C-H stretching vibrations of both the phenyl and pyrrole rings are expected to appear above 3000 cm⁻¹. orientjchem.orgsemanticscholar.org For 1-phenylpyrrole, these modes are observed in the Raman spectrum at 3146 and 3109 cm⁻¹ for the phenyl ring and around 3073 cm⁻¹ for the pyrrole ring. orientjchem.org

C-N Stretching: The stretching vibration of the bond between the phenyl carbon and the pyrrole nitrogen (C-N) is a key feature. In 1-phenylpyrrole, this mode is observed in the IR spectrum at 1236 cm⁻¹ and in the Raman spectrum at 1256 cm⁻¹. orientjchem.org

Ring Stretching and Deformations: The C=C stretching vibrations of the benzene ring typically appear in the region of 1600-1450 cm⁻¹. The in-plane and out-of-plane C-H deformation modes of the phenyl and pyrrole rings occur at lower frequencies and are characteristic of the substitution pattern. orientjchem.orgscialert.net For mono-substituted benzene derivatives, a pair of strong bands related to out-of-plane ring and C-H deformations are expected. orientjchem.org

C-Br Vibration: The C-Br stretching vibration is expected at a lower frequency, typically in the range of 600-500 cm⁻¹, although its position can be influenced by coupling with other vibrations.

A detailed assignment of the vibrational frequencies for this compound would require theoretical calculations, such as Density Functional Theory (DFT), to complement the experimental data. orientjchem.orgcellmolbiol.org

Table 1: General Vibrational Frequency Ranges for this compound Functional Groups

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. researchgate.net The molecular formula of this compound is C₁₀H₈BrN. bldpharm.com

The expected monoisotopic mass of this compound can be calculated with high precision. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments. The two peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes will have a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio.

HRMS analysis, often using techniques like electrospray ionization (ESI), provides an experimentally determined mass that can be compared to the calculated exact mass. rsc.orgrsc.org For a molecule with the formula C₁₀H₈BrN, the calculated exact mass for the [M+H]⁺ ion would be compared to the measured m/z value. A close agreement between the experimental and theoretical values, typically within a few parts per million (ppm), confirms the assigned molecular formula. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

Table of Compound Names

Computational Chemistry and Theoretical Studies on 1 3 Bromophenyl 1h Pyrrole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. This method is favored for its balance of accuracy and computational cost, making it a valuable tool for predicting molecular properties. DFT calculations form the basis for the analyses discussed in the subsequent sections, including geometry optimization, electronic structure, and reactivity prediction.

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 1-(3-bromophenyl)-1H-pyrrole, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

The key conformational feature of this compound is the dihedral angle between the plane of the pyrrole (B145914) ring and the plane of the 3-bromophenyl ring. This angle determines the extent of electronic communication, or conjugation, between the two aromatic systems. DFT calculations would precisely determine this angle. In similar structures, the two rings are often twisted relative to each other to minimize steric hindrance. For instance, in a related chalcone (B49325) derivative, (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, DFT was used to determine its optimized structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: Specific calculated values for the title compound are not available in the cited literature. This table illustrates the type of data obtained from geometry optimization.)

| Parameter | Predicted Value |

| C-N Bond Length (Pyrrole-Phenyl) | [Data Not Available in Literature] |

| C-Br Bond Length | [Data Not Available in Literature] |

| Phenyl-Pyrrole Dihedral Angle | [Data Not Available in Literature] |

| C-C Bond Lengths (Phenyl Ring) | [Data Not Available in Literature] |

| C-N Bond Lengths (Pyrrole Ring) | [Data Not Available in Literature] |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable.

DFT calculations are widely used to compute the energies of these orbitals. For example, a study on a series of pyrrole-containing hydrazones used DFT to analyze their FMOs, finding that the HOMO was primarily located on the pyrrole ring system. For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole and bromophenyl rings, while the LUMO would also be located across this π-conjugated system.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) (Note: Specific calculated values for the title compound are not available in the cited literature. This table illustrates the type of data obtained from FMO analysis.)

| Parameter | Definition | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Data Not Available in Literature] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Data Not Available in Literature] |

| Energy Gap (ΔE) | ELUMO - EHOMO | [Data Not Available in Literature] |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a real space function that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MESP surface uses a color spectrum to indicate different regions of charge distribution: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue.

For this compound, an MESP analysis would likely show negative potential (red/yellow) above the π-system of the pyrrole ring and near the electronegative bromine and nitrogen atoms, indicating these are regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms. This analysis helps identify sites for hydrogen bonding and other intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This method allows for the quantitative study of donor-acceptor interactions, such as hyperconjugation, which stabilize the molecule.

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. In the case of this compound, NBO analysis would reveal delocalization effects between the lone pair of the pyrrole nitrogen and the π* anti-bonding orbitals of the aromatic rings, as well as interactions involving the bromine atom's lone pairs. Such analyses have been performed on other complex organic molecules to understand their stability and electronic structure.

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis (Illustrative) (Note: Specific calculated values for the title compound are not available in the cited literature. This table illustrates the type of data obtained from NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C-C) of Phenyl Ring | [Data Not Available in Literature] |

| π (C-C) of Pyrrole | π* (C-C) of Phenyl Ring | [Data Not Available in Literature] |

| LP (Br) | σ* (C-C) of Phenyl Ring | [Data Not Available in Literature] |

Fukui and Parr Functions for Reactivity Prediction

Fukui functions are used within DFT to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. This makes them powerful tools for predicting the most likely sites for electrophilic, nucleophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

By condensing these functions to individual atomic sites, one can rank the atoms in this compound by their reactivity towards different types of reagents. The Parr functions extend this concept to provide further insight into the molecule's reactive behavior. For similar molecules, these functions have been used to successfully identify reactive centers.

Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule based on the partitioning of the electron population among the constituent atoms. While known to be basis-set dependent, it provides a qualitative picture of the charge distribution and helps identify electrostatic features within the molecule.

In this compound, a Mulliken analysis would be expected to show a negative partial charge on the nitrogen and bromine atoms due to their high electronegativity. The carbon atom attached to the bromine would likely carry a positive charge. The distribution of charges on the pyrrole and phenyl rings would reveal the electronic effects of the substituents. Such analyses have confirmed expected charge distributions in related bromophenyl compounds and other heterocyclic systems.

Table 4: Calculated Mulliken Atomic Charges (Illustrative) (Note: Specific calculated values for the title compound are not available in the cited literature. This table illustrates the type of data obtained from Mulliken analysis.)

| Atom | Mulliken Charge (a.u.) |

| N (Pyrrole) | [Data Not Available in Literature] |

| Br | [Data Not Available in Literature] |

| C (attached to Br) | [Data Not Available in Literature] |

| C (Pyrrole, alpha to N) | [Data Not Available in Literature] |

| C (Pyrrole, beta to N) | [Data Not Available in Literature] |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To investigate the excited-state properties and predict the electronic absorption spectrum of this compound, time-dependent density functional theory (TD-DFT) is a widely used and effective method. researchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. acs.org

These calculations are typically performed on the ground-state optimized geometry obtained from DFT or ab-initio methods. A functional, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set, is chosen to model the electronic transitions. acs.orgbohrium.com The choice of functional can be crucial, especially for describing charge-transfer excitations, which are likely to occur in a molecule with donor (pyrrole) and acceptor-like (bromophenyl) fragments.

The results of TD-DFT calculations provide a theoretical UV-Vis absorption spectrum. For this compound, the electronic transitions are expected to be primarily of the π → π* type, involving the delocalized electrons of the aromatic rings. The calculations can identify the specific molecular orbitals involved in each transition. For instance, the transition from the HOMO to the LUMO is often the lowest energy transition and corresponds to the longest wavelength absorption band (λmax).

In similar aromatic systems, studies have shown that the main absorption bands appear in the UV region. mdpi.com The analysis of the molecular orbitals contributing to these transitions can reveal the nature of the electronic excitations, such as whether they are localized on one of the rings or involve charge transfer between the pyrrole and bromophenyl moieties.

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~4.0 | ~310 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~4.5 | ~275 | > 0.2 | HOMO-1 → LUMO |

| S₀ → S₃ | ~5.0 | ~248 | > 0.1 | HOMO → LUMO+1 |

Note: The data in this table is representative and illustrates typical results from TD-DFT calculations on analogous aromatic compounds.

Advanced Applications of 1 3 Bromophenyl 1h Pyrrole and Its Functionalized Analogs

Applications in Medicinal Chemistry and Biological Activity Studies

The chemical scaffold of 1-(3-bromophenyl)-1H-pyrrole has garnered significant attention in medicinal chemistry due to its versatile structure, which allows for the development of a wide array of functionalized analogs with diverse biological activities. The presence of the bromine atom at the 3-position of the phenyl ring provides a key site for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives as Bioactive Agents

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their efficacy as bioactive agents.

The core this compound structure serves as a versatile template for chemical modifications. Research has shown that the introduction of different substituents at various positions on both the pyrrole (B145914) and phenyl rings can significantly modulate the biological effects of the resulting compounds. For example, a study focusing on quinoxaline (B1680401) urea (B33335) analogs identified 1-(3-bromophenyl)-3-(2,3-diphenylquinoxalin-6-yl)urea (B4751047) as a compound of interest, highlighting the importance of the urea linkage and the substituted quinoxaline moiety in its biological profile. nih.gov

In another line of research, the synthesis of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed that specific substitutions on the benzoyl and pyrazole (B372694) rings were crucial for their activity as potential DNA gyrase inhibitors. researchgate.net These studies underscore the principle that even minor structural changes can lead to substantial differences in biological outcomes. The systematic variation of substituents allows researchers to map out the chemical space and identify the optimal combination of functional groups for a desired therapeutic effect. The insights gained from SAR studies are invaluable for the rational design of new and more potent drug candidates based on the this compound scaffold.

Investigation of Antibacterial Potential of Pyrrole Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Pyrrole derivatives, including those derived from this compound, have shown promise in this area. mdpi.com

A study on hydrazone-bridged thiazole-pyrrole derivatives demonstrated good activity against Staphylococcus aureus and Enterococcus faecalis. tandfonline.com Another research effort synthesized a series of 3-methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-dione derivatives and found that some of these compounds registered significant antibacterial activity. cbijournal.com The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some pyrazole derivatives have been investigated as potential DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. researchgate.net

The minimum inhibitory concentration (MIC) is a key metric used to quantify the antibacterial potency of a compound. For example, certain pyrazole derivatives have shown exceedingly high activity against Escherichia coli and Streptococcus epidermidis, with MIC values as low as 0.25 μg/mL. researchgate.net The table below summarizes the antibacterial activity of selected pyrrole derivatives.

| Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Citation |

| Pyrazole derivatives | Escherichia coli, Streptococcus epidermidis | 0.25 μg/mL | researchgate.net |

| Hydrazone-bridged thiazole-pyrroles | Staphylococcus aureus, Enterococcus faecalis | Good activity | tandfonline.com |

| 3-Methoxy-4-phenyl-1-p-tolyl-1H-pyrrole-2,5-diones | Various bacterial strains | Significant activity for some derivatives | cbijournal.com |

| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | Staphylococcus aureus, Bacillus subtilis | IC50 of 0.15 µg/mL against DNA gyrase | researchgate.net |

| Pyrrole-2-carboxylate derivatives | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | mdpi.comnih.gov |

| Thiazolyl-halogenated pyrroles | Vancomycin-resistant Enterococcus faecalis | ≤0.125 μg/mL | mdpi.com |

These findings highlight the potential of functionalized this compound analogs as a source for the development of new antibacterial drugs.

Research into Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents is a major focus of medicinal chemistry. Pyrrole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. researchgate.netraijmr.com The this compound scaffold, in particular, has been utilized in the design of potential anticancer drugs.

Research has shown that chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole exhibit potent antiproliferative effects. ekb.eg Specifically, compounds with a 4-bromophenyl-1H-pyrrole-2,5-dione moiety were found to be highly active against human liver cancer (HepG-2) cells. ekb.eg Furthermore, all tested compounds in this series were more effective against breast cancer cells (MCF-7) than the standard drug doxorubicin. ekb.eg Another study focused on fused pyrazole derivatives, with some compounds showing nearly 10-fold higher activity than erlotinib (B232) against HEPG2 human cancer cell lines. frontiersin.org

The antiproliferative activity of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. The table below presents the anticancer activity of selected pyrrole derivatives.

| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Citation |

| Chalcone-imide derivatives with 4-bromophenyl-1H-pyrrole-2,5-dione | HepG-2 (liver cancer) | Highly active | ekb.eg |

| Chalcone-imide derivatives | MCF-7 (breast cancer) | More effective than doxorubicin | ekb.eg |

| Fused pyrazole derivatives | HEPG2 (liver cancer) | 0.31 to 0.71 µM | frontiersin.org |

| 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives | Various cancer cell lines | 8.2 – 31.7 µM for 4-bromophenyl derivative | researchgate.net |

These results underscore the potential of this compound derivatives as a basis for the development of novel anticancer therapies.

Exploration of Antifungal Efficacy

Fungal infections are a growing public health concern, and the development of new antifungal agents is crucial. Pyrrole derivatives have demonstrated significant antifungal activity, making them an interesting scaffold for further investigation. raijmr.comalliedacademies.org

A study on 1,3-diaryl-1H-pyrazole-4-carbaldehydes and their corresponding dihydrooxazole derivatives showed that these compounds had lower MIC values (indicating better inhibition) against several Candida species compared to the standard drug fluconazole. mdpi.com Another research effort on pyrazole derivatives found that one compound was highly active against Aspergillus niger with an MIC of 1 μg/mL, which was proportionate to the standard drug Clotrimazole. researchgate.net The antifungal activity of these compounds is influenced by the specific substituents on the pyrrole and associated rings.

The table below summarizes the antifungal activity of selected pyrrole derivatives.

| Derivative Class | Fungal Strain(s) | Reported Activity (MIC) | Citation |

| 1,3-diaryl-1H-pyrazole-4-carbaldehydes and dihydrooxazoles | Candida species | Lower MICs than fluconazole | mdpi.com |

| Pyrazole derivatives | Aspergillus niger | 1 μg/mL | researchgate.net |

These findings suggest that the this compound scaffold can be a valuable starting point for the design of new and effective antifungal drugs.

Enzyme Inhibition Studies (e.g., Tyrosinase, Tyrosine Kinase)

The biological effects of many drugs are mediated through the inhibition of specific enzymes. Derivatives of this compound have been investigated for their ability to inhibit enzymes such as tyrosinase and tyrosine kinases.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. A study on 2-cyanopyrrole derivatives identified compounds with potent tyrosinase inhibitory activity. frontiersin.orgnih.gov One derivative, A12, exhibited an IC50 value of 0.97 μM, which was approximately 30 times stronger than the reference inhibitor kojic acid. frontiersin.orgnih.gov

Tyrosine kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often associated with cancer. Fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, two important tyrosine kinases in cancer progression. frontiersin.org Compound 3 in this study was the most potent EGFR inhibitor with an IC50 of 0.06 µM, while compound 9 was the most potent VEGFR-2 inhibitor with an IC50 of 0.22 µM. frontiersin.org Additionally, pyrrole-based hydrazones have been identified as promising monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of Parkinson's disease. mdpi.comnih.govresearchgate.net

The table below presents the enzyme inhibitory activity of selected pyrrole derivatives.

| Derivative Class | Enzyme | Reported Activity (IC50) | Citation |

| 2-Cyanopyrrole derivatives | Tyrosinase | 0.97 μM (for compound A12) | frontiersin.orgnih.gov |

| Fused pyrazole derivatives | EGFR | 0.06 µM (for compound 3) | frontiersin.org |

| Fused pyrazole derivatives | VEGFR-2 | 0.22 µM (for compound 9) | frontiersin.org |

| Pyrrole-based hydrazones | MAO-B | 665 nM (for compound vh0) | mdpi.comnih.gov |

These studies demonstrate the potential of this compound derivatives as specific enzyme inhibitors for various therapeutic applications.

Molecular Docking and Mechanistic Insights into Biological Targets

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method provides valuable insights into the molecular interactions that underpin the biological activity of a compound and can help to explain observed SAR data.

For this compound derivatives, molecular docking studies have been employed to understand their binding modes with various biological targets. For instance, in the study of 2-cyanopyrrole derivatives as tyrosinase inhibitors, molecular docking revealed that metal-ligand interactions, π-π stacking, and hydrophobic interactions were crucial for the binding of the most active compound to the enzyme's active site. frontiersin.orgnih.gov

Similarly, docking studies of fused pyrazole derivatives within the active sites of EGFR and VEGFR-2 supported the experimental findings of their dual inhibitory activity. frontiersin.org In another example, molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(3-bromophenyl)acetyl)benzohydrazide was performed to study its potential as a dual inhibitor of enoyl ACP reductase and DHFR enzymes. mdpi.com These computational insights are instrumental in the rational design of more potent and selective inhibitors by guiding the modification of the lead compounds to enhance their interactions with the target protein.

Applications in Materials Science

The unique structural and electronic properties of this compound and its derivatives make them valuable components in the field of materials science. The N-arylpyrrole core serves as a robust framework that can be systematically modified to tune material properties for specific, advanced applications.

Development of Organic Electronic Materials Based on N-Arylpyrroles

N-Arylpyrroles are a significant class of compounds in the development of organic electronic materials. nih.gov The N-phenylpyrrole unit is particularly noteworthy for its electronic properties, which are enhanced by the conjugation between the phenyl group and the pyrrole ring. This scaffold is a key component in creating organic semiconductors, which offer advantages like solution processability, mechanical flexibility, and tunable properties through molecular design. nih.govmit.edu

The compound this compound serves as a crucial precursor for more complex monomers used in organic electronics. For instance, it is a starting point for synthesizing monomers like 1-(3-bromo-phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (m-BrPTP). metu.edu.trmetu.edu.tr These functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrrole (SNS) units are versatile building blocks for conjugated polymers intended for electronic applications. mit.edu Polymers derived from these SNS monomers exhibit high thermal stability and good solubility, and their molecular packing, which is critical for charge carrier mobility, can be controlled through molecular design. mit.edumit.edu The development of such materials from biomass-derived precursors like anilines is also being explored to create a more sustainable basis for organic electronics. nih.gov

Synthesis of Conjugated Polymers and Oligomers for Advanced Materials

The bromine atom on this compound acts as a functional handle, enabling its use in the synthesis of advanced conjugated polymers and oligomers through various polymerization techniques. A key strategy involves converting the parent compound into a more elaborate monomer suitable for polymerization.

A well-documented example is the synthesis of 1-(3-bromo-phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (m-BrPTP) via a Paal-Knorr condensation of 1,4-di(2-thienyl)-1,4-butanedione (B81188) with 3-bromoaniline (B18343) (a direct precursor to the title compound). metu.edu.trmetu.edu.tr This monomer, along with its analogs, can then be polymerized, often through electropolymerization, to form thin, conductive polymer films on electrode surfaces. nih.govmetu.edu.trmetu.edu.tr The resulting polymers are members of the donor-acceptor (D-A) class, where the electron-rich pyrrole and thiophene (B33073) units are paired with other groups to tune the material's electronic and optical properties. nsf.gov

The versatility of N-arylpyrroles extends to the creation of various polymer architectures using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig polycondensation. mit.educore.ac.uk These methods allow for the incorporation of diverse co-monomers, leading to materials with tailored properties for applications ranging from electrochromic devices to organic photovoltaics. nsf.govcore.ac.uk Furthermore, arylpyrrole oligomers have been designed as specialized anion receptors, demonstrating an application of these structures in host-guest chemistry. nih.gov

| Polymer/Oligomer Class | Monomer Precursor Example | Synthesis Method | Key Properties & Applications | Reference |

|---|---|---|---|---|

| Poly(2,5-dithienylpyrrole)s | 1-(3-bromo-phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole | Electropolymerization | Reversible redox behavior, electrochromic properties | metu.edu.tr, metu.edu.tr |

| Donor-Acceptor Copolymers | 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) derivatives | Direct heteroarylation polymerization (DArP) | Tunable optoelectronic properties, used in electrochromics and OPVs | nsf.gov |

| Functionalized Conjugated Polymers | Functionalized 2,5-di(thiophen-2-yl)-1-H-arylpyrroles | Suzuki, Stille, Buchwald-Hartwig polycondensation | High thermal stability, controlled molecular packing for charge transport | mit.edu, core.ac.uk |

| Arylpyrrole Oligomers | N-Arylpyrrole derivatives | Stepwise solution synthesis | Forms electropositive cavity for anion recognition | nih.gov |

Incorporation into Nano-materials and Nanotechnology Applications

The field of nanotechnology leverages materials at the 1-100 nanometer scale, where surface area often dictates behavior more than bulk composition. scitechnol.com Pyrrole-derived compounds are increasingly incorporated into nanomaterials for a range of applications, particularly in biomedicine. nih.gov While direct applications of this compound in nanomaterials are still emerging, the adaptable chemistry of the N-arylpyrrole scaffold makes it a prime candidate for such uses.

The functional bromine "handle" allows for the covalent attachment of the molecule to nanoparticle surfaces or its integration into polymeric nanostructures. This enables the design of functional nanomaterials where the pyrrole unit can impart specific electronic, optical, or recognition properties. For example, nanoparticles derived from porphyrins (which are composed of four pyrrole rings) are used extensively in biomedical imaging and therapy. nih.gov

Furthermore, nanomaterials are also used in the synthesis of pyrrole compounds. Zinc oxide (ZnO) nanoparticles have been effectively used as a recyclable, heterogeneous catalyst for the one-pot, multi-component synthesis of highly substituted pyrroles, including derivatives like ethyl 1-(4-bromophenyl)-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. sharif.edu This demonstrates a synergistic relationship between pyrrole chemistry and nanotechnology, where nanomaterials can facilitate the efficient production of complex pyrrole structures.

Investigation of Photophysical Properties for Optoelectronic Applications

The photophysical properties of materials, such as their absorption and emission of light, are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-arylpyrrole structure is a valuable chromophore whose properties can be finely tuned.